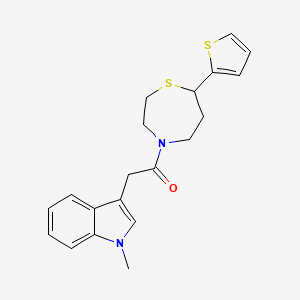![molecular formula C14H23N3O B2820957 2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2415535-39-4](/img/structure/B2820957.png)
2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: This involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable base and solvent.
Catalytic Hydrogenation: This method involves the reduction of a pyrimidine derivative using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as antitumor and antifibrotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, leading to antitumor effects .
Vergleich Mit ähnlichen Verbindungen
2-{[1-(Butan-2-yl)piperidin-4-yl]methoxy}pyrimidine can be compared with other similar compounds, such as:
2-(2,4,5-Substituted-anilino)pyrimidine: Known for its potential in treating diseases mediated through mutated forms of epidermal growth factor receptor.
2-(Pyridin-2-yl)pyrimidine: Exhibits antifibrotic activity and is studied for its potential in treating fibrosis.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
2-[(1-butan-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-3-12(2)17-9-5-13(6-10-17)11-18-14-15-7-4-8-16-14/h4,7-8,12-13H,3,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIRMWBWKQKULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2820876.png)


![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2820892.png)
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
